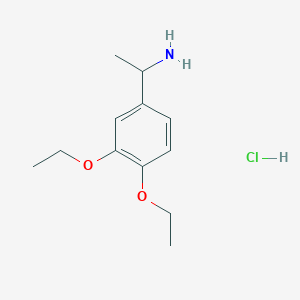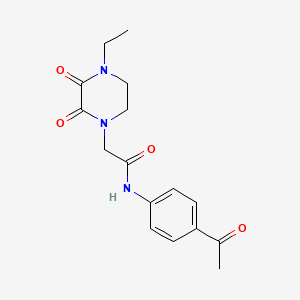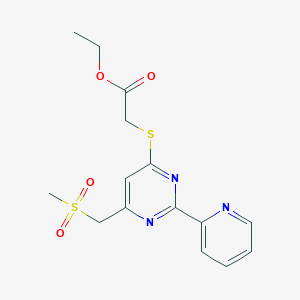
1-(3,4-diethoxyphenyl)ethanamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Diethoxyphenyl)ethanamine Hydrochloride is a chemical compound with the molecular formula C12H20ClNO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(3,4-diethoxyphenyl)ethanamine Hydrochloride consists of a central carbon atom bonded to a hydrogen atom and a nitrogen atom. The nitrogen atom is further bonded to two ethoxy groups and a phenyl group .Physical And Chemical Properties Analysis
1-(3,4-diethoxyphenyl)ethanamine Hydrochloride is a solid at room temperature . It has a molecular weight of 217.7 and a monoisotopic mass of 209.141586 Da . The compound is stored under an inert atmosphere at room temperature .科学的研究の応用
Proteomics Research
In proteomics, this compound is utilized as a biochemical tool. It can be involved in the study of protein expression, modification, and interaction. Its properties may allow it to interact with proteins or peptides, which can be useful in identifying and understanding protein functions and pathways .
Biochemistry
In the field of biochemistry, “1-(3,4-diethoxyphenyl)ethanamine Hydrochloride” may serve as a substrate or inhibitor in enzymatic reactions. It could be used to study enzyme kinetics and mechanisms, as well as to explore metabolic pathways .
Pharmacology
Pharmacologically, the compound could be explored for its potential therapeutic effects. It might act on certain receptors or enzymes, leading to the development of new medications or treatment strategies .
Neuroscience
Neuroscience research could benefit from this compound by using it to study neurotransmitter systems. It might help in understanding the role of various neurotransmitters in brain function and in the development of neurological disorders .
Molecular Biology
Molecular biologists might use “1-(3,4-diethoxyphenyl)ethanamine Hydrochloride” in gene expression studies or as a part of molecular probes. It could be valuable in techniques such as PCR, blotting, and sequencing .
Analytical Chemistry
Analytical chemists may employ this compound in the development of new analytical methods. It could be used as a standard or reagent in chromatography, spectrometry, or other analytical techniques to quantify or identify other substances .
Organic Synthesis
In organic synthesis, the compound can be a key intermediate or reagent. It might be used in the synthesis of complex organic molecules, potentially leading to the discovery of new compounds with unique properties .
Medicinal Chemistry
Medicinal chemists could investigate “1-(3,4-diethoxyphenyl)ethanamine Hydrochloride” for drug design and discovery. It may be used to synthesize new drug candidates or to study the structure-activity relationship of new medicinal compounds .
Chemical Engineering
Lastly, in chemical engineering, this compound could play a role in process development. It might be used in the optimization of chemical processes, such as reaction kinetics, scaling up of production, and improving yield or purity .
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
特性
IUPAC Name |
1-(3,4-diethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2;/h6-9H,4-5,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFADWGBSSMBOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)N)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-diethoxyphenyl)ethanamine Hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2879068.png)
![Methyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)amino]benzenecarboxylate](/img/structure/B2879069.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-cyclohexylurea](/img/structure/B2879070.png)
![4-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2879073.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879076.png)
![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2879077.png)

![2-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2879082.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879085.png)

![N-(4-methylbenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2879087.png)
![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2879088.png)
![N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2879090.png)